ANO1 inhibitor K786-4469
Description
Overview of Anoctamin 1 (TMEM16A) as a Calcium-Activated Anion Channel
General Ion Channel Functionality
ANO1 is a transmembrane protein that forms a channel for anions, primarily chloride (Cl⁻) and bicarbonate (HCO₃⁻), to pass through the cell membrane. wikipedia.orgpnas.org The opening of this channel is gated by the concentration of intracellular calcium ions (Ca²⁺). wikipedia.orgfrontiersin.org An increase in intracellular Ca²⁺ triggers a conformational change in the ANO1 protein, allowing anions to flow across the membrane, a process essential for various cellular functions. frontiersin.orgpnas.org This movement of ions plays a critical role in regulating the cell's membrane potential and maintaining ion homeostasis. frontiersin.org Beyond calcium, ANO1 can also be activated by other stimuli such as cell swelling, pressure-induced stretch, and heat, demonstrating its role as a versatile sensor in the cell. frontiersin.orgnih.gov
Dimeric Molecular Structure and Domains
Biochemical evidence indicates that ANO1 assembles as a homodimer, with each subunit containing its own ion conduction pore. wikipedia.orgelifesciences.org The protein has a complex structure with multiple transmembrane domains. elifesciences.orgmdpi.com While initial predictions suggested eight transmembrane domains, more recent structural analyses have revealed a topology of ten transmembrane helices. wikipedia.orgelifesciences.orgsgul.ac.uk The N- and C-termini of the protein are located within the cytoplasm. sgul.ac.uk Specific domains within the ANO1 protein are crucial for its function. For instance, a region between the fifth and sixth transmembrane domains was initially thought to form a P-loop-like structure responsible for ion selectivity. wikipedia.org More detailed structural studies have identified key amino acid residues within transmembrane domains 6, 7, and 8 as forming the calcium-binding sites. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H38N4O5S |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C34H38N4O5S/c1-23-7-11-28(12-8-23)44(40,41)37-17-15-25(16-18-37)33-36-29-20-26(10-13-30(29)38(33)27-5-3-2-4-6-27)34(39)35-21-24-9-14-31-32(19-24)43-22-42-31/h7-14,19-20,25,27H,2-6,15-18,21-22H2,1H3,(H,35,39) |
InChI Key |
HEKGDCDYXIIKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Ano1 Inhibition As a Therapeutic Strategy in Oncology Research
Rationale for Targeting ANO1 in Cancer Progression
Anoctamin 1 (ANO1), also known as Transmembrane Protein 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant target in oncology research. nih.govmdpi.com Its role extends beyond simple ion transport, implicating it in a variety of cellular processes that are fundamental to cancer development and progression, such as cell proliferation, migration, and invasion. researchgate.netfrontiersin.org
The rationale for targeting ANO1 in cancer is largely based on its overexpression in numerous malignancies, including breast, prostate, colorectal, lung, and gastrointestinal stromal tumors. researchgate.netnih.govplos.org This increased expression is often linked to the amplification of the 11q13 gene locus, where the ANO1 gene resides. nih.gov High levels of ANO1 have been associated with poor patient prognosis, increased tumor invasion, metastasis, and in some cases, resistance to therapy. frontiersin.orgnih.govresearchgate.net
Mechanistically, ANO1 promotes cancer progression through the activation of several key signaling pathways. nih.govresearchgate.net It can directly or indirectly influence the activation of the Epidermal Growth Factor Receptor (EGFR), leading to the subsequent activation of the Akt and ERK signaling pathways. researchgate.netpnas.org These pathways are critical for promoting cell proliferation and survival. pnas.org Furthermore, ANO1 activity can stimulate the CAMKII and NF-κB signaling pathways. researchgate.net In some cancers, such as esophageal squamous cell carcinoma (ESCC), ANO1 has been shown to interact with JUN, leading to the inactivation of the liver X receptor (LXR) pathway. nih.govaacr.org This results in the accumulation of intracellular cholesterol and the reprogramming of the tumor microenvironment to favor metastasis. researchgate.netnih.govaacr.org
The inhibition of ANO1, either through genetic knockdown or pharmacological inhibitors, has demonstrated significant anti-cancer effects in preclinical models. nih.govmdpi.com These interventions have been shown to suppress cell proliferation, induce apoptosis (programmed cell death), and reduce the migratory and invasive capabilities of cancer cells. mdpi.compnas.orgoncotarget.com For instance, in mouse xenograft models of various cancers, inhibiting ANO1 has led to a reduction in tumor growth. mdpi.compnas.org These findings underscore the potential of ANO1 as a therapeutic target in oncology. frontiersin.org
Historical Context of ANO1 Inhibitor Discovery
The discovery of ANO1 inhibitors has been a gradual process, evolving alongside the understanding of the channel's role in both normal physiology and disease. frontiersin.orgnih.gov Initially, research on calcium-activated chloride channels (CaCCs) was hampered by the lack of specific molecular identifiers. mdpi.com The identification of the TMEM16 gene family in 2008, and specifically ANO1 and ANO2, as the molecular basis for CaCCs was a major breakthrough. nih.gov
Early research utilized non-specific CaCC blockers like niflumic acid (NFA), DIDS, and NPPB. nih.govmdpi.com While these compounds helped to probe the function of CaCCs, their low selectivity limited their therapeutic potential. nih.gov
A significant advancement in the discovery of specific ANO1 inhibitors came with the development of high-throughput screening (HTS) assays. nih.govmdpi.com A common method involves using a yellow fluorescent protein (YFP) that is sensitive to iodide, an ion that can pass through the ANO1 channel. nih.govnih.gov This cell-based assay allows for the rapid screening of large chemical libraries to identify compounds that block the channel's activity. nih.gov
This HTS approach led to the identification of several small molecule inhibitors, including CaCCinh-A01 and T16Ainh-A01. nih.govplos.org Subsequent research has focused on discovering and developing more potent and selective inhibitors. Natural products have also been a source of ANO1 inhibitors, with compounds like luteolin (B72000) being identified through screening. plos.org
More recently, computational methods such as 3D-QSAR pharmacophore modeling and molecular docking have been employed to design and identify novel ANO1 inhibitors. nih.gov These in silico approaches, combined with experimental validation, have accelerated the discovery of new chemical scaffolds with potential therapeutic value. nih.gov
A notable example of a recently identified inhibitor is K786-4469. researchgate.netnih.govresearchgate.net This small molecule was discovered through molecular docking and in silico screening of a massive library of compounds. researchgate.netaacr.org Research has shown that K786-4469 binds to a specific site on the ANO1 protein (Arg 557), leading to a reduction in its expression. nih.govresearchgate.net In preclinical models of esophageal squamous cell carcinoma, K786-4469 has been shown to decrease the expression of ANO1 and its downstream targets, reduce intracellular cholesterol levels, and ultimately suppress lung metastasis. nih.govresearchgate.netresearchgate.net While the development of ANO1 inhibitors is still largely in the preclinical stage, these discoveries highlight the ongoing efforts to translate the understanding of ANO1 biology into effective cancer therapies. nih.govfrontiersin.org
Ano1 Inhibitor K786 4469: Discovery and Initial Characterization
Identification of K786-4469 as a Lead Compound
K786-4469 was identified as a lead compound targeting the ANO1 channel through a comprehensive and systematic drug discovery process. researchgate.net This process utilized computer-aided drug design (CADD) methodologies, which have become indispensable tools in modern therapeutic development for their ability to accelerate the identification of promising hit compounds from vast chemical libraries. nih.govnih.gov The discovery of K786-4469 is a direct result of the successful application of these in silico techniques, which allow for a more targeted and efficient search compared to traditional high-throughput screening (HTS) alone. aacrjournals.orgnih.gov
The identification of K786-4469 was rooted in computational drug discovery, a field that leverages significant computer power and sophisticated algorithms to model drug-target interactions. nih.govwiley.combohrium.com These methods are broadly categorized as either structure-based or ligand-based approaches. nih.gov In the case of K786-4469, a combination of techniques was employed, starting with information from a known active ligand to screen large compound databases for molecules with similar properties that could potentially bind to the ANO1 protein. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govmdpi.comijpras.com In the discovery of K786-4469, a shape and electrostatic similarity-based virtual screening query was generated. researchgate.net This query was based on the optimized conformation of another known ANO1 inhibitor, CaCCinh-A01. researchgate.net This approach allows the screening to find novel scaffolds that fit the same binding pocket as the template compound.
Subsequent analysis identified a specific binding site for K786-4469 on the ANO1 protein. researchgate.netnih.gov It is understood that the small molecule K786-4469 binds to ANO1 at the amino acid residue Arginine 557 (Arg 557). researchgate.netresearchgate.netnih.gov This interaction is crucial for its inhibitory activity.
Table 1: Molecular Docking Details for K786-4469
| Parameter | Description | Source(s) |
| Docking Basis | Shape and electrostatic similarity query | researchgate.net |
| Template Compound | CaCCinh-A01 | researchgate.net |
| Binding Site | Arginine 557 (Arg 557) on ANO1 protein | researchgate.netresearchgate.netnih.gov |
High-throughput in silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. up.ac.zaosti.govnih.gov This method is significantly faster and more cost-effective than physically screening the same number of compounds in a lab. nih.gov
For the identification of K786-4469, a massive library of 1,500,000 small molecules was screened. researchgate.netresearchgate.netaacrjournals.org This extensive screening effort utilized compounds from multiple chemical libraries, demonstrating a wide-ranging search for potential inhibitors. researchgate.net Following the computational screening, a manual selection process filtered the results, focusing on molecules with a Shape Tanimoto and EON index greater than 0.6, which led to the selection of 76 compounds for further investigation, including the thiophenic acid derivatives that would ultimately yield K786-4469. researchgate.net
Table 2: Libraries Used in the In Silico Screening for K786-4469
| Library Name | Number of Compounds Screened | Source(s) |
| SPECS Chemical Library | Part of the 1,500,000 total | researchgate.net |
| Chinese National Compound Library of Peking University (PKU_CNCL) | Part of the 1,500,000 total | researchgate.net |
Computational Drug Discovery Methodologies
Preclinical Assessment of K786-4469 Selectivity and Potency Profile
Following its identification, K786-4469 underwent preclinical evaluation to characterize its activity as an ANO1 inhibitor. researchgate.netresearchgate.netprobechem.com Preclinical studies are essential to understand a compound's biological effects in vitro (in cells) and in vivo (in animal models) before any potential clinical consideration. nih.govresearchgate.net
The research demonstrated that K786-4469 is a small molecule inhibitor of ANO1 that effectively suppresses cancer metastasis in both in vitro and in vivo models. researchgate.netnih.govprobechem.com Its mechanism of action involves binding to ANO1, which leads to a reduction in ANO1 expression. researchgate.netnih.gov This, in turn, reverses the disordered cholesterol metabolism often seen in metastatic cancer cells by impacting the expression of downstream targets. researchgate.netnih.gov Specifically, in esophageal squamous cell carcinoma (ESCC) cells and corresponding mouse models, treatment with K786-4469 significantly decreased the expression of both ANO1 and its downstream target, CYP27A1. researchgate.netnih.gov This led to reduced intracellular cholesterol levels and ultimately mitigated lung metastasis. researchgate.netnih.gov These findings highlight the compound's potency in modulating a key signaling pathway leveraged by cancer cells. researchgate.net While other ANO1 inhibitors have reported IC50 values in the nanomolar to low micromolar range, specific potency metrics for K786-4469 are still being fully characterized in the public literature. nih.govprobechem.com
Table 3: Summary of Preclinical Findings for K786-4469
| Finding | Model System | Effect | Source(s) |
| ANO1 Inhibition | In vitro & In vivo | Suppresses cancer metastasis | researchgate.netresearchgate.netprobechem.com |
| Mechanism | ESCC cells | Reduces ANO1 expression | researchgate.netnih.gov |
| Downstream Effect | ESCC cells & mouse models | Decreases expression of CYP27A1 | researchgate.netnih.gov |
| Metabolic Impact | ESCC cells & mouse models | Reduces intracellular cholesterol levels | researchgate.netnih.gov |
| Therapeutic Outcome | Mouse models | Mitigates lung metastasis of ESCC | researchgate.netnih.gov |
Molecular and Cellular Mechanisms of Action of Ano1 Inhibitor K786 4469
Direct Molecular Interaction with ANO1
Identification of the Binding Site on ANO1 (e.g., Arg 557)
Through molecular docking and in silico screening of a vast library of small molecules, K786-4469 was identified as a lead compound that directly targets ANO1. aacr.org Subsequent research has pinpointed a specific binding site on the ANO1 protein. nih.govresearchgate.netresearchgate.netresearchgate.net Studies have demonstrated that K786-4469 binds to the Arg 557 residue of the ANO1 protein. nih.govresearchgate.netresearchgate.netresearchgate.net This interaction is critical for its inhibitory function, as mutations at this site can abrogate the suppressive effects of the compound. researchgate.net The binding of K786-4469 to Arg 557 is thought to interfere with the normal function of the ANO1 channel, although the precise conformational changes induced by this binding are still under investigation.
Impact on ANO1 Expression and Protein Levels
Downregulation of ANO1 Expression
Treatment of cancer cells with K786-4469 has been shown to significantly reduce the expression of ANO1. nih.govresearchgate.netresearchgate.net This effect has been observed at both the mRNA and protein levels, suggesting that K786-4469 may influence the transcriptional regulation or stability of ANO1. researchgate.netresearchgate.net In esophageal squamous cell carcinoma (ESCC) cells, for instance, increasing concentrations of K786-4469 led to a dose-dependent decrease in ANO1 protein expression. researchgate.net
Reprogramming of Cellular Cholesterol Metabolism
A key consequence of ANO1 inhibition by K786-4469 is the profound impact on cellular cholesterol metabolism, a pathway that is often dysregulated in cancer to support rapid cell growth and metastasis. aacr.orgnih.gov
Restoration of Cholesterol Homeostasis
Elevated levels of ANO1 in cancer cells have been linked to the dysregulation of cholesterol homeostasis, leading to an accumulation of intracellular cholesterol. nih.govresearchgate.netresearchgate.net This is achieved, in part, through the interaction of ANO1 with JUN, a transcription factor, which in turn represses the expression of CYP27A1, a key enzyme in cholesterol hydroxylation and efflux. aacr.orgnih.gov K786-4469, by inhibiting ANO1, reverses this process. nih.govresearchgate.netresearchgate.net Treatment with K786-4469 restores the expression of CYP27A1 and consequently reduces intracellular cholesterol levels. nih.govresearchgate.net This restoration of cholesterol homeostasis is a critical aspect of the anti-metastatic effect of K786-4469. nih.govresearchgate.net
| Compound | Target | Key Molecular Interaction | Effect on ANO1 Expression | Impact on Cholesterol Metabolism |
| K786-4469 | ANO1 | Binds to Arg 557 | Downregulates expression | Restores cholesterol homeostasis by increasing CYP27A1 expression and reducing intracellular cholesterol. nih.govresearchgate.net |
| Cellular Process | Effect of K786-4469 Treatment | Key Findings |
| ANO1 Protein Expression | Decreased | Dose-dependent reduction in ANO1 protein levels in ESCC cells. researchgate.net |
| CYP27A1 Expression | Increased | Reverses the ANO1-mediated suppression of the cholesterol hydroxylase CYP27A1. nih.govresearchgate.net |
| Intracellular Cholesterol Levels | Decreased | Significantly reduces the accumulation of cholesterol within cancer cells. nih.govresearchgate.net |
| Cancer Cell Invasion | Repressed | Inhibits the invasive potential of ESCC cells in a dose-dependent manner. researchgate.net |
Inactivation of the Liver X Receptor (LXR) Pathway
K786-4469 plays a crucial role in reversing the inactivation of the Liver X Receptor (LXR) pathway, a critical regulator of cholesterol homeostasis that is often suppressed in cancer cells with high ANO1 expression. nih.govresearchgate.netresearchgate.net The binding of K786-4469 to ANO1 leads to a reduction in ANO1 expression. nih.govresearchgate.netresearchgate.netresearchgate.net This, in turn, disrupts the interaction between ANO1 and the transcription factor JUN. nih.govresearchgate.netresearchgate.net The inactivation of the LXR pathway by high ANO1 levels is a key mechanism by which cancer cells accumulate intracellular cholesterol, a process that supports their growth and survival. nih.govresearchgate.netresearchgate.net By inhibiting ANO1, K786-4469 effectively restores LXR signaling, thereby promoting cholesterol efflux and reinstating cellular cholesterol balance. nih.govresearchgate.netresearchgate.net
Modulation of Cholesterol Hydroxylase CYP27A1 Expression and Transcription
A significant consequence of LXR pathway inactivation by ANO1 is the suppressed transcription of cholesterol hydroxylase CYP27A1. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net CYP27A1 is a key enzyme responsible for converting cholesterol into more soluble forms that can be readily effluxed from the cell. nih.govnih.govgenecards.org The interaction between ANO1 and the transcription factor JUN leads to decreased binding of JUN to the CYP27A1 promoter, thereby reducing its expression. nih.gov Treatment with K786-4469 has been shown to significantly decrease the expression of ANO1 and its downstream target, CYP27A1. nih.govresearchgate.netresearchgate.netresearchgate.net This restoration of CYP27A1 expression is a critical step in reversing the disordered cholesterol metabolism observed in cancer cells. nih.govresearchgate.netresearchgate.net
Interaction with the Transcription Factor JUN
The transcription factor JUN is a key player in the molecular mechanism of ANO1-driven cancer progression. nih.govresearchgate.netresearchgate.net JUN is a component of the AP-1 transcription factor complex and is involved in regulating the expression of a wide range of genes. uniprot.orggenecards.org In the context of high ANO1 expression, ANO1 interacts with JUN, which leads to the suppression of CYP27A1-LXR signaling. researchgate.netresearchgate.net It is proposed that ANO1 may act as a scaffold to inhibit the transcriptional activity of JUN or function as a transcriptional repressor itself. nih.gov The small molecule inhibitor K786-4469, by binding to ANO1, disrupts this interaction, thereby allowing JUN to regulate its target genes, including CYP27A1, and restoring normal cellular processes. nih.govresearchgate.netresearchgate.net
Regulation of Cholesterol Efflux Transporters (e.g., ABCA1, ABCG1)
The LXR pathway directly regulates the expression of key cholesterol efflux transporters, namely ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). researchgate.netmdpi.com These transporters are essential for removing excess cholesterol from cells. nih.govnih.govmerckmillipore.commdpi.com In cancer cells with high ANO1 expression, the inactivation of the LXR pathway leads to reduced mRNA and protein levels of both ABCA1 and ABCG1. researchgate.net The inhibitor K786-4469, by reversing the suppression of the LXR pathway, leads to the upregulation of ABCA1 and ABCG1 expression. researchgate.net This enhanced expression of cholesterol efflux transporters facilitates the removal of accumulated intracellular cholesterol, a key aspect of the anti-cancer activity of K786-4469. researchgate.net
| Target | Effect of High ANO1 | Effect of K786-4469 |
| LXR Pathway | Inactivated | Activated |
| CYP27A1 Expression | Decreased | Increased |
| ABCA1 Expression | Decreased | Increased |
| ABCG1 Expression | Decreased | Increased |
| Intracellular Cholesterol | Increased | Decreased |
Modulation of the Tumor Microenvironment and Cell-Extrinsic Mechanisms
The influence of K786-4469 extends beyond the cancer cell itself to modulate the surrounding tumor microenvironment (TME). nih.govresearchgate.netresearchgate.net The TME, which includes fibroblasts and immune cells, plays a critical role in cancer progression and metastasis. nih.govresearchgate.netmdpi.com
Disruption of Cancer Cell-Fibroblast Crosstalk
High ANO1 expression in cancer cells promotes a pro-tumorigenic crosstalk with fibroblasts. nih.govresearchgate.netresearchgate.net This communication is a critical driver of cancer cell invasion and metastasis. biorxiv.org Specifically, ANO1-expressing cancer cells secrete factors that activate fibroblasts in the TME. researchgate.netresearchgate.netresearchgate.net The inhibitor K786-4469, by reducing ANO1 expression, disrupts this harmful signaling loop between cancer cells and fibroblasts, thereby mitigating the pro-invasive effects of the activated stroma. nih.govresearchgate.netresearchgate.netaacr.org
Activation of NF-κB Signaling in Stromal Components
The tumor microenvironment plays a critical role in cancer progression, with complex signaling crosstalk between cancer cells and stromal cells, such as fibroblasts. Research into the mechanisms of Anoctamin-1 (ANO1) has revealed its significant role in modulating this interaction, particularly through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in stromal fibroblasts. nih.govresearchgate.net High expression of ANO1 in cancer cells, such as esophageal squamous cell carcinoma (ESCC), triggers a cascade that influences the surrounding stroma. nih.govresearchgate.net
Elevated ANO1 levels in ESCC cells lead to a reduction in the inhibitory effect of the Liver X Receptor (LXR) pathway on Interleukin-1 beta (IL-1β). nih.govresearchgate.netresearchgate.net This results in the increased secretion of IL-1β from the cancer cells into the tumor microenvironment. nih.govnih.gov This secreted IL-1β then acts as a key signaling molecule, binding to its receptors on adjacent cancer-associated fibroblasts (CAFs). researchgate.net This interaction subsequently activates the NF-κB signaling pathway within these fibroblasts. nih.govresearchgate.netresearchgate.net The NF-κB protein complex is a crucial transcription factor involved in regulating immune and inflammatory responses, and its chronic activation is implicated in many aspects of tumorigenesis. rockland.com
The ANO1 inhibitor, K786-4469, functions by reducing the expression of the ANO1 protein. nih.govresearchgate.netresearchgate.net By targeting ANO1, K786-4469 interrupts the initial step of this signaling cascade. This inhibition is expected to restore the LXR pathway's suppressive effect on IL-1β, thereby decreasing its secretion from cancer cells and preventing the subsequent activation of NF-κB in stromal fibroblasts. researchgate.netnih.gov
| Molecular Component | Cell Type | Role in the Pathway | Effect of High ANO1 Expression |
|---|---|---|---|
| ANO1 | Cancer Cell | Initiates the signaling cascade by modulating IL-1β secretion. nih.govresearchgate.net | High expression leads to increased IL-1β secretion. nih.govresearchgate.netresearchgate.net |
| IL-1β (Interleukin-1 beta) | Cancer Cell (secreted) | Acts as a paracrine signaling molecule between cancer cells and fibroblasts. nih.gov | Increased secretion activates fibroblasts. nih.gov |
| NF-κB (Nuclear Factor-kappa B) | Stromal Fibroblast | Transcription factor activated by IL-1β signaling. nih.govresearchgate.net | Activated state, leading to transcription of target genes like CCL1. researchgate.netresearchgate.net |
Effects on Chemokine Production (e.g., CCL1) and Cell Invasion Enhancement
The activation of NF-κB signaling in stromal fibroblasts is a critical step that directly links the cancer cells to the promotion of their own invasive potential. researchgate.netnih.gov Once activated by IL-1β, NF-κB in fibroblasts drives the transcription and subsequent production of various signaling molecules, most notably the chemokine (C-C motif) ligand 1 (CCL1). nih.govresearchgate.netresearchgate.net
CCL1 is a potent chemotactic factor that plays a significant role in tumor progression and metastasis. semanticscholar.orgnih.gov The CCL1 secreted by the activated fibroblasts diffuses through the tumor microenvironment and binds to its receptor, CCR8, which is expressed on the surface of cancer cells. semanticscholar.orgnih.gov The binding of CCL1 to CCR8 on cancer cells triggers intracellular signaling pathways that enhance their migratory and invasive capabilities. researchgate.netnih.gov This creates a positive feedback loop where cancer cells, through ANO1 expression, "educate" fibroblasts to produce chemokines that, in turn, facilitate cancer cell invasion and metastasis. researchgate.netresearchgate.netnih.gov This mechanism has been specifically implicated in enhancing the invasiveness of ESCC cells. nih.govresearchgate.net
The compound K786-4469, by inhibiting the upstream driver ANO1, effectively suppresses this entire pro-metastatic axis. researchgate.netnih.gov By reducing ANO1 expression, K786-4469 mitigates the IL-1β-mediated activation of fibroblasts, which in turn reduces the production and secretion of CCL1. nih.govresearchgate.netnih.gov The resulting decrease in CCL1 levels in the tumor microenvironment leads to diminished signaling through the CCR8 receptor on cancer cells, ultimately suppressing their invasive potential. researchgate.net Research has shown that K786-4469 represses ESCC cell invasion in a dose-dependent manner and effectively suppresses metastasis in vivo models. researchgate.netnih.gov
| Molecule/Process | Description | Outcome | Effect of K786-4469 |
|---|---|---|---|
| CCL1 Production | Produced by NF-κB-activated stromal fibroblasts. nih.govresearchgate.netresearchgate.net | Secretion into the tumor microenvironment. nih.gov | Reduces CCL1 production by inhibiting the upstream ANO1/IL-1β/NF-κB axis. researchgate.netnih.gov |
| CCL1-CCR8 Signaling | CCL1 binds to its receptor CCR8 on cancer cells. semanticscholar.orgnih.gov | Activates pro-migratory and pro-invasive pathways within the cancer cell. researchgate.netnih.gov | Diminishes signaling due to lower CCL1 availability. researchgate.net |
| Cell Invasion | The migration of cancer cells through the extracellular matrix. researchgate.net | Enhanced cancer cell invasion and potential for metastasis. researchgate.netaacrjournals.org | Suppresses cancer cell invasion. researchgate.netnih.gov |
Preclinical Efficacy Studies of Ano1 Inhibitor K786 4469 in Cancer Models
In Vitro Anti-Tumorigenic Effects
The in vitro effects of K786-4469 have been predominantly characterized by its potent anti-metastatic properties. Research indicates that the compound's primary impact is on the signaling pathways that govern cell movement and invasion, rather than direct cytotoxicity.
Suppression of Cancer Cell Migration and Invasion
The ability of K786-4469 to inhibit cancer cell migration and invasion is its most well-documented in vitro effect.
Dose-Dependent Inhibition: Studies using Boyden chamber assays demonstrated that K786-4469 represses the invasion of ESCC cells in a dose-dependent manner. researchgate.net
Mechanism of Action: The compound's anti-invasive effects are linked to its ability to decrease ANO1 expression. probechem.com This leads to an increase in the expression of its downstream targets, including CYP27A1, ABCA1, and ABCG1, which in turn reduces intracellular cholesterol levels in ESCC cells. probechem.comresearchgate.net By regulating the CYP27A1-LXR-ABCA1/ABCG1 axis, K786-4469 effectively disrupts the metabolic reprogramming that cancer cells use to facilitate metastasis. probechem.com
| Assay Type | Cell Line | Compound | Observed Effect | Source |
| Boyden Chamber Invasion Assay | Esophageal Squamous Cell Carcinoma (ESCC) | K786-4469 | Repressed cancer cell invasion in a dose-dependent manner. | researchgate.net |
| Western Blot Analysis | Esophageal Squamous Cell Carcinoma (ESCC) | K786-4469 | Decreased ANO1 expression and increased expression of CYP27A1, ABCA1, and ABCG1. | researchgate.net |
Inhibition of Cancer Cell Proliferation and Viability
Current research on K786-4469 has primarily focused on its anti-metastatic capabilities. While general inhibition of ANO1 through other means, such as with different inhibitors (e.g., T16Ainh-A01, CaCCinh-A01) or via ANO1 knockdown, has been shown to decrease cell proliferation and viability in various cancers, specific data for K786-4469's effect on these parameters is not extensively reported. nih.govnih.govresearchgate.net The main body of evidence suggests that the principal action of K786-4469 is the suppression of invasion rather than a direct impact on cell proliferation. researchgate.netresearchgate.net
Induction of Cancer Cell Apoptosis
Similar to cell proliferation, the direct induction of apoptosis in cancer cells by K786-4469 has not been a primary finding in published studies. The therapeutic action of K786-4469 appears to be centered on inhibiting the metastatic cascade. researchgate.netresearchgate.net While inhibition of ANO1 by other pharmacological agents or genetic methods has been linked to the induction of apoptosis in cancer cells, this specific effect has not been prominently documented for K786-4469. nih.govfrontiersin.orgnih.govfrontiersin.org
Cell Cycle Arrest Mechanisms
The role of K786-4469 in modulating the cell cycle has not been detailed in the existing scientific literature. General inhibition of ANO1 can lead to cell cycle arrest, often at the G0/G1 or G1/S phase, which contributes to reduced tumor growth. nih.govresearchgate.netplos.org However, specific studies detailing the mechanisms by which K786-4469 might influence cell cycle progression in cancer cells are not currently available.
In Vivo Anti-Metastatic Efficacy in Animal Models
The potent anti-metastatic effects of K786-4469 observed in vitro have been successfully translated into in vivo animal models, particularly for esophageal cancer.
Efficacy in Esophageal Squamous Cell Carcinoma (ESCC) Mouse Models
In vivo studies using mouse models of ESCC have provided strong evidence for the anti-metastatic efficacy of K786-4469.
Suppression of Lung Metastasis: In a key study, mice were injected intravenously with highly metastatic ESCC cells (KYSE150-Luc-LM3) to establish a lung metastasis model. researchgate.net Treatment with K786-4469 resulted in a significant reduction in lung colonization compared to the control group, as measured by bioluminescence imaging. researchgate.net
Histological Confirmation: The findings from bioluminescence imaging were confirmed by hematoxylin (B73222) and eosin (B541160) (H&E) staining of lung tissue sections, which showed a marked decrease in metastatic nodules in the mice treated with K786-4469. researchgate.net
Mechanism Confirmation: Consistent with in vitro findings, treatment with K786-4469 in these mouse models led to a significant decrease in the expression of ANO1 and its downstream target CYP27A1, along with reduced intracellular cholesterol levels, thereby mitigating the metastatic spread of ESCC. researchgate.netnih.govresearchgate.net
| Animal Model | Cell Line | Treatment | Primary Outcome | Source |
| Lung Metastasis Mouse Model | KYSE150-Luc-LM3 (ESCC) | K786-4469 | Significant suppression of lung colonization detected by bioluminescence. | researchgate.net |
| Lung Metastasis Mouse Model | KYSE150-Luc-LM3 (ESCC) | K786-4469 | Reduced number of metastatic nodules confirmed by H&E staining. | researchgate.net |
Mitigation of Distant Organ Metastasis (e.g., Lung)
The anoctamin-1 (ANO1) inhibitor, K786-4469, has demonstrated significant efficacy in mitigating distant organ metastasis in preclinical cancer models, particularly in the context of esophageal squamous cell carcinoma (ESCC). nih.gov Research using mouse models of ESCC has shown that K786-4469 can substantially reduce the metastatic spread of cancer cells to the lungs. nih.govresearchgate.net
In these studies, mice were injected with highly metastatic ESCC cells (KYSE150-Luc-LM3) that express luciferase, allowing for the tracking of metastasis through bioluminescence imaging. researchgate.net Treatment with K786-4469 resulted in a marked decrease in lung colonization by the cancer cells compared to control groups treated with a vehicle (DMSO). researchgate.net This effect is attributed to the inhibitor's mechanism of action, which involves binding to the ANO1 protein and reducing its expression. nih.govresearchgate.net This, in turn, helps to reverse disordered cholesterol metabolism within the cancer cells, a key process implicated in metastatic progression. nih.govresearchgate.net By decreasing intracellular cholesterol levels, K786-4469 effectively suppresses a critical driver of metastasis. nih.gov The reduction in lung metastasis was visually confirmed through both bioluminescence imaging and subsequent hematoxylin and eosin staining of lung tissue sections, which showed fewer metastatic nodules in the treated mice. researchgate.net
Table 1: Effect of K786-4469 on Lung Metastasis in ESCC Mouse Model
| Model System | Cell Line | Treatment | Outcome | Method of Detection |
| Mouse | KYSE150-Luc-LM3 | K786-4469 | Decreased lung colonization | Bioluminescence imaging |
| Mouse | KYSE150-Luc-LM3 | K786-4469 | Reduced metastatic nodules | Hematoxylin and Eosin (H&E) Staining |
Impact on Tumor Burden at Metastatic Sites
Studies where the gene for ANO1 was knocked down in metastatic cell lines similarly showed a decrease in tumor size at metastatic sites, reinforcing the therapeutic potential of inhibiting this target. nih.gov The identification of K786-4469 through in silico screening and its subsequent validation in vivo confirmed its ability to decrease the tumor burden at metastatic locations. nih.gov This suggests that targeting ANO1 with inhibitors like K786-4469 can impact the fitness of tumor cells to survive and proliferate in a distant organ environment. nih.gov
Comparative Analysis with Other ANO1 Inhibitors in Preclinical Settings
K786-4469 is one of several small-molecule inhibitors developed to target the ANO1 channel, each with distinct characteristics observed in preclinical studies. aacr.org A comparative analysis highlights differences in their mechanisms and selectivity.
Selectivity is a key differentiator among ANO1 inhibitors. ANO1 shares high homology with another member of the anoctamin family, ANO2. plos.org Some inhibitors, such as T16Ainh-A01 and MONNA, have been found to potently inhibit both ANO1 and ANO2. plos.org In contrast, another inhibitor, Ani9, shows high selectivity for ANO1 with negligible effects on ANO2 activity. plos.org While the specific selectivity profile of K786-4469 against other anoctamins is not as extensively detailed in the provided context, its targeted action on ANO1 expression to reverse metabolic reprogramming represents a distinct therapeutic strategy. nih.gov Other compounds like benzbromarone (B1666195) and idebenone (B1674373) have also been shown to inhibit ANO1 and exert antitumor effects. nih.gov
Table 2: Comparative Features of Selected ANO1 Inhibitors in Preclinical Research
| Inhibitor | Primary Mechanism of Action | Selectivity Highlight | Cancer Models Mentioned |
| K786-4469 | Reduces ANO1 expression by binding to Arg 557; reverses cholesterol dysregulation. nih.govresearchgate.net | Identified as a lead compound targeting ANO1 to suppress metastasis. aacr.org | Esophageal Squamous Cell Carcinoma (ESCC). nih.gov |
| T16Ainh-A01 | Blocks chloride ion currents. researchgate.net | Inhibits both ANO1 and ANO2. plos.org | Prostate Cancer, Colon Cancer, PDAC, HNSCC, Breast Cancer. nih.govresearchgate.net |
| Ani9 | Inhibits ANO1 synthesis. nih.gov | Highly selective for ANO1 over ANO2. plos.org | Prostate Cancer, Breast Cancer, PDAC. nih.gov |
| Benzbromarone | Inhibits ANO1 protein expression. nih.gov | Not specified. | Gastric Cancer, Esophageal Cancer, Colorectal Cancer, GIST. nih.gov |
| Idebenone | Inhibits ANO1 channel activity. nih.gov | Not specified. | Prostate Cancer, Pancreatic Cancer. nih.gov |
Advanced Research Methodologies Utilized for Investigating Ano1 Inhibitor K786 4469
Transcriptomic Profiling Techniques (e.g., RNA Sequencing) for Gene Expression Analysis
Transcriptomic profiling is a powerful approach used to obtain a global view of gene expression within a cell or tissue at a specific moment. High-throughput methods like RNA sequencing (RNA-Seq) are employed to quantify the abundance of RNA transcripts, revealing which genes are active and how their activity levels change in response to a stimulus, such as treatment with an inhibitor. biorxiv.orgnih.govnih.gov
In the context of ANO1 research, RNA-Seq has been instrumental. For instance, transcriptomic profiling was a key component of an integrated strategy to understand the mechanisms of cancer metastasis. researchgate.net In studies on esophageal squamous cell carcinoma (ESCC) cells, RNA-Seq was used to analyze the differentially expressed genes in cells where ANO1 was overexpressed. researchgate.net The results from this analysis revealed significant alterations in cellular pathways, including the Liver X Receptor (LXR) signaling pathway, which is crucial for cholesterol metabolism. researchgate.net Specifically, the analysis identified changes in the expression of LXR target genes, such as ABCA1 and ABCG1. researchgate.netresearchgate.net This provides a crucial link between ANO1 activity and cellular metabolic reprogramming. By inhibiting ANO1, K786-4469 is expected to reverse these transcriptomic changes, thereby affecting downstream cellular functions. researchgate.netnih.gov
Genome-Wide Functional Genetic Screening (e.g., CRISPR/Cas9) for Target Identification
Genome-wide functional genetic screens are used to systematically identify genes involved in a specific biological process. The CRISPR/Cas9 system has become a revolutionary tool for such screens due to its precision and efficiency in editing the genome to achieve gene knockout or activation. biorxiv.orgscilifelab.sebroadinstitute.org In a typical loss-of-function screen, a library of guide RNAs (gRNAs) targeting thousands of genes is introduced into a population of cells expressing the Cas9 nuclease. broadinstitute.org This process generates a pool of cells, each with a single gene knocked out, allowing researchers to identify genes whose disruption leads to a desired phenotype, such as increased sensitivity to a drug or inhibition of cell proliferation. assaygenie.com
In research relevant to ANO1, genome-wide CRISPR/Cas9 screens have been integrated with transcriptomic profiling to build a comprehensive understanding of the genes and pathways driving cancer metastasis. researchgate.net Such screening approaches are vital for identifying novel therapeutic targets and understanding the genetic context in which an inhibitor like K786-4469 would be most effective. By disrupting genes across the genome, researchers can uncover synthetic lethal interactions with ANO1 inhibition or identify genes that mediate resistance to K786-4469.
Molecular Interaction and Protein Analysis
Understanding the physical interactions and expression levels of proteins is fundamental to characterizing the effects of a small molecule inhibitor.
Co-immunoprecipitation Studies for Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a standard and powerful biochemical technique used to identify and validate protein-protein interactions in vivo. nih.gov The method involves using an antibody to capture a specific protein (the "bait") from a cell lysate. If other proteins are bound to the bait protein, they will be captured as well, forming a complex. This complex is then isolated, and the interacting proteins (the "prey") can be identified, often by mass spectrometry (IP-MS). researchgate.netresearchgate.net
In the investigation of ANO1's function, IP-MS was employed to discover its interacting partners. researchgate.netresearchgate.net These studies revealed that ANO1 physically interacts with JUN, a transcription factor. researchgate.net This interaction is significant because it was found to suppress the transcription of CYP27A1, an enzyme involved in cholesterol metabolism. researchgate.net This finding helps to explain how ANO1 overexpression, and conversely its inhibition by K786-4469, can impact cellular cholesterol homeostasis and related signaling pathways.
Western Blotting for Protein Expression Levels
Western blotting is a core technique used to detect and quantify the expression level of specific proteins in a sample. Following treatment of cells with K786-4469, researchers utilize Western blotting to measure its effect on the abundance of ANO1 and its downstream target proteins. Studies have shown that treating ESCC cells with increasing concentrations of K786-4469 leads to a significant reduction in the protein levels of ANO1. researchgate.netnih.gov Furthermore, this inhibition leads to decreased expression of downstream targets involved in cholesterol metabolism, including CYP27A1, ABCA1, and ABCG1. researchgate.net These results confirm that K786-4469 not only binds to ANO1 but also effectively reduces its expression and disrupts its downstream signaling cascade. researchgate.netresearchgate.net
| Protein Target | Effect of K786-4469 Treatment | Cell Type | Research Finding |
|---|---|---|---|
| ANO1 | Expression Decreased | ESCC Cells | Confirms K786-4469 reduces the level of its target protein. researchgate.netnih.gov |
| CYP27A1 | Expression Decreased | ESCC Cells | Demonstrates impact on a key enzyme in cholesterol metabolism regulated by ANO1. researchgate.netresearchgate.net |
| ABCA1 | Expression Decreased | ESCC Cells | Shows disruption of a cholesterol transporter protein downstream of ANO1. researchgate.net |
| ABCG1 | Expression Decreased | ESCC Cells | Shows disruption of a second cholesterol transporter protein downstream of ANO1. researchgate.net |
Advanced Cellular Assays for Functional Validation
To confirm that the molecular effects of K786-4469 translate into functional consequences for cancer cells, a variety of advanced cellular assays are employed.
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Cell viability and proliferation assays are essential for determining the anti-cancer potential of a compound. Assays like MTT and Cell Counting Kit-8 (CCK-8) are colorimetric methods used to measure the metabolic activity of cells, which is directly proportional to the number of viable cells in a culture. abcam.combiossusa.com The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in living cells to produce a yellow-orange formazan (B1609692) dye. dojindo.combio-techne.comrndsystems.com The intensity of the color is then measured to quantify cell viability. abcam.com
While specific data for K786-4469 using these assays is not detailed in the provided context, the inhibition of ANO1 by other means, such as with other small molecules or through genetic knockdown (shRNA), has been shown to suppress cell proliferation in various cancer cell lines, including lung and liver cancer. nih.govplos.orgfrontiersin.org These effects are commonly validated using CCK-8 or similar assays, which would be a standard procedure to confirm the anti-proliferative activity of K786-4469. plos.org
| Assay Type | Principle | Expected Outcome with ANO1 Inhibitor K786-4469 |
|---|---|---|
| CCK-8 / MTT | Measures metabolic activity via the reduction of a tetrazolium salt by dehydrogenases in viable cells. abcam.comdojindo.com | A dose-dependent decrease in colorimetric signal, indicating reduced cell viability and/or proliferation in ANO1-expressing cancer cells. |
Apoptosis Detection Assays (e.g., Flow Cytometry, Caspase Assays)
The investigation into the anticancer effects of Anoctamin-1 (ANO1) inhibitors often includes an assessment of their ability to induce programmed cell death, or apoptosis. While the inhibition of ANO1 activity and its downregulation have been shown to induce apoptosis in various cancers, including prostate cancer mdpi.com, specific studies detailing apoptosis detection assays for K786-4469 are not extensively covered in the available research. Generally, ANO1 inhibition is associated with the promotion of apoptosis in cancer cells. researchgate.netnih.gov
Methodologies for detecting apoptosis are well-established. Flow cytometry is a powerful technique used to identify apoptotic cells. By staining cells with specific fluorescent dyes, such as Annexin V and propidium (B1200493) iodide (PI), researchers can distinguish between viable, early apoptotic, and late apoptotic or necrotic cells. Another approach involves analyzing the cell cycle, where apoptotic cells can be identified as a "sub-G1" peak due to fractional DNA content. nih.govspringernature.com
Caspase assays provide a more direct measure of apoptotic activity. Caspases are a family of protease enzymes that are central to the execution of the apoptotic program. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric, fluorometric, or luminometric substrates to quantify the extent of apoptosis induced by a compound.
Table 1: General Principles of Apoptosis Detection Assays
| Assay Type | Principle | Information Gained |
|---|---|---|
| Flow Cytometry (Annexin V/PI) | Detects the translocation of phosphatidylserine (B164497) to the outer cell membrane (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis). | Quantifies the percentage of cells in different stages of apoptosis. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3/7) using specific substrates that release a detectable signal upon cleavage. | Provides a biochemical measure of the activation of the apoptotic pathway. |
| DNA Fragmentation Analysis | Detects the cleavage of DNA into characteristic fragments, which can be visualized by gel electrophoresis or quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays. | Confirms a key hallmark of late-stage apoptosis. |
Cell Cycle Analysis (e.g., Flow Cytometry)
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. miltenyibiotec.com The study of a potential anticancer agent's effect on the cell cycle is crucial. Research indicates that the general inhibition of ANO1 can lead to cell cycle arrest, typically at the G0/G1 phase, thereby reducing cancer cell proliferation. researchgate.net
Flow cytometry is the primary method for cell cycle analysis. nih.gov This technique involves fixing and permeabilizing cells to allow a fluorescent dye, such as propidium iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), to bind stoichiometrically to the cellular DNA. nih.govabcam.com The intensity of the fluorescence is directly proportional to the DNA content. abcam.com This allows for the quantification of cells in the distinct phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase with intermediate DNA content), and G2/M (G2, growth and preparation for mitosis; M, mitosis, with two sets of chromosomes). springernature.commiltenyibiotec.com Analysis of the resulting DNA content histogram can reveal if a compound like K786-4469 induces a block at a specific checkpoint. miltenyibiotec.com
Table 2: Research Findings on ANO1 Inhibition and Cell Cycle
| Inhibitor/Target | Assay Method | Key Findings | Reference |
|---|---|---|---|
| General ANO1 Inhibition | Not Specified | Inhibition of ANO1 induces G0/G1 cell cycle arrest in breast cancer cells. | researchgate.net |
| T16Ainh-A01 (ANO1 Inhibitor) | Not Specified | Induces cell cycle arrest in prostate and colon cancer cells. | researchgate.netnih.gov |
Cell Migration Assays (e.g., Wound Healing, Transwell Migration)
A critical aspect of metastasis is the ability of cancer cells to migrate. The this compound has been identified as a suppressor of cancer metastasis. nih.govprobechem.com Investigating its impact on cell migration is accomplished using established in vitro assays. nih.gov
The Wound Healing Assay , or scratch assay, is a straightforward method to study directional cell migration. sigmaaldrich.com A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. frontiersin.orgucsf.edu
The Transwell Migration Assay , also known as the Boyden Chamber assay, provides a quantitative assessment of chemotactic cell migration. researchgate.netnih.gov Cells are seeded in the upper chamber of a permeable support, and a chemoattractant is placed in the lower chamber. ucsf.edu Non-invasive cells remain in the upper chamber, while migratory cells move through the pores toward the chemoattractant and can be stained and counted. nih.gov
Table 3: Methodologies for Cell Migration Analysis
| Assay | Description | Key Measurement |
|---|---|---|
| Wound Healing (Scratch) Assay | A gap is created in a cell monolayer. The closure of this gap by migrating cells is observed microscopically over time. sigmaaldrich.comfrontiersin.org | The rate of wound closure, or the percentage of the gap area filled over a specific time period. |
| Transwell Migration Assay | Cells are placed in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant. researchgate.netnih.gov | The number of cells that have successfully migrated to the lower surface of the membrane. |
Cell Invasion Assays (e.g., Matrigel Invasion)
Cell invasion is a step beyond migration, requiring cells to degrade and move through the extracellular matrix (ECM) and basement membranes. nih.govnih.gov The this compound has been shown to suppress this process in vitro. probechem.com
The Matrigel Invasion Assay is the gold standard for studying cell invasion in vitro. corning.com This assay is a modification of the transwell migration assay where the permeable membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix. nih.govresearchgate.netcorning.com For a cell to migrate through the pores, it must first secrete proteases to degrade the Matrigel layer. corning.com This assay effectively distinguishes between migratory and invasive cells and is used to assess the metastatic potential of cancer cells and the efficacy of anti-invasive agents. sigmaaldrich.comcorning.com
Table 4: Matrigel Invasion Assay Details
| Component | Function |
|---|---|
| Transwell Insert | A two-chamber system with a porous membrane (typically 8.0 µm pores) separating the chambers. researchgate.netcorning.com |
| Matrigel Matrix | A layer of reconstituted basement membrane proteins coating the upper surface of the membrane, acting as a barrier to non-invasive cells. corning.comresearchgate.net |
| Chemoattractant | A substance (e.g., serum) placed in the lower chamber to stimulate cell movement through the matrix and membrane. researchgate.net |
| Measurement | Cells that successfully invade the Matrigel and pass through the membrane are fixed, stained, and quantified. ucsf.eduresearchgate.net |
Intracellular Calcium Flux Measurements
ANO1 is a calcium-activated chloride channel (CaCC), meaning its function is dependent on intracellular calcium (Ca2+) concentrations. nih.gov Therefore, measuring intracellular calcium flux is a relevant methodology for studying the direct or indirect effects of inhibitors on channel-related signaling pathways.
This is often accomplished using fluorescent calcium indicators and flow cytometry or fluorescence microscopy. nih.govnih.gov Cells are loaded with a calcium-sensitive dye, such as Fluo-4, Fura-2, or Indo-1. nih.govrheniumbio.co.il These dyes exhibit a significant change in their fluorescent properties upon binding to Ca2+. hamamatsu.com By stimulating the cells and monitoring the fluorescence intensity over time, researchers can observe the transient changes in intracellular calcium concentration. rheniumbio.co.il This technique can reveal whether a compound like K786-4469 alters calcium signaling, which could be part of its mechanism of action. nih.gov However, specific studies employing this methodology to investigate K786-4469 are not detailed in the available literature.
| Fluorescence Microscopy | Provides spatial and temporal information about calcium changes within single cells or subcellular compartments. | Fura-2, Fluo-4 |
In Vivo Preclinical Model Systems and Imaging Techniques
To translate in vitro findings into a more clinically relevant context, the efficacy of K786-4469 has been evaluated in preclinical animal models. nih.gov These in vivo studies are essential for understanding a compound's therapeutic potential and its effects on metastasis in a whole-organism setting.
Orthotopic and Xenograft Cancer Models
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice. abnova.com While subcutaneous xenografts are common, orthotopic models provide a more clinically relevant tumor microenvironment. abnova.comreactionbiology.com In an orthotopic model, tumor cells are implanted into the corresponding organ in the mouse from which the cancer originated (e.g., human prostate cancer cells implanted into the mouse prostate). criver.com This approach allows for tumor-stroma interactions that more accurately reflect human disease, affecting tumor growth, drug sensitivity, and metastatic patterns. abnova.comreactionbiology.com
Studies have shown that K786-4469 effectively suppresses cancer metastasis in vivo. nih.govprobechem.com Specifically, it has been shown to mitigate lung metastasis of esophageal squamous cell carcinoma (ESCC) in mouse models. nih.gov Furthermore, its effects have been investigated using an orthotopic xenograft mouse model with PC-3 prostate cancer cells. researchgate.net Tumor growth and metastasis in these models are often monitored using non-invasive in vivo imaging techniques, such as bioluminescence imaging, where tumor cells are engineered to express luciferase. reactionbiology.comnih.gov
Table 6: In Vivo Models Used to Investigate K786-4469
| Model Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Mouse Model | Esophageal Squamous Cell Carcinoma (ESCC) | K786-4469 mitigated lung metastasis. | nih.gov |
Quantitative Assessment of Metastatic Spread and Tumor Growth
The efficacy of the this compound in controlling cancer progression has been quantitatively evaluated through rigorous in vivo studies, with a primary focus on its impact on metastatic spread and primary tumor growth. These investigations have provided compelling evidence for the compound's potential as a therapeutic agent against metastatic cancers, particularly esophageal squamous cell carcinoma (ESCC). researchgate.netnih.govaacrjournals.org
Research has demonstrated that K786-4469 effectively suppresses cancer metastasis in animal models. nih.govaacrjournals.org In studies involving mouse models of ESCC, administration of K786-4469 led to a significant reduction in lung metastasis. researchgate.netnih.govresearchgate.net The compound was identified through in silico screening of approximately 1.5 million small molecules as a promising agent that targets ANO1 to suppress cancer metastasis both in vitro and in vivo. aacrjournals.orgresearchgate.net
The primary mechanism of action involves the compound binding to ANO1, which reduces its expression and that of its downstream target, CYP27A1. researchgate.netnih.gov This, in turn, helps restore cholesterol homeostasis by decreasing intracellular cholesterol levels, a key factor in mitigating the metastatic potential of ESCC cells. researchgate.netnih.govresearchgate.net
Detailed Research Findings on Metastatic Spread
In vivo experiments have been crucial in quantifying the anti-metastatic effects of K786-4469. One key study utilized a highly metastatic ESCC cell line (KYSE150-Luc-LM3), which was injected intravenously into mice. The subsequent treatment with K786-4469 was monitored for its effect on lung colonization using bioluminescence imaging. researchgate.net The results showed a marked decrease in metastatic nodules in the lungs of mice treated with the inhibitor compared to the control group. nih.govresearchgate.net This was further confirmed by hematoxylin (B73222) and eosin (B541160) staining of lung tissue sections. researchgate.net
The quantitative data from these experiments underscore the compound's ability to interfere with the metastatic cascade. The reduction in bioluminescence signal provides a direct measure of the diminished tumor burden in distant organs.
Table 1: In Vivo Assessment of K786-4469 on ESCC Lung Metastasis
| Parameter | Control Group (DMSO) | Treatment Group (K786-4469) | Outcome |
| Experimental Model | Mice injected with KYSE150-Luc-LM3 cells | Mice injected with KYSE150-Luc-LM3 cells | - |
| Metastasis Detection | Bioluminescence Imaging | Bioluminescence Imaging | - |
| Quantitative Finding | High bioluminescence signal indicating significant lung colonization. | Significantly reduced bioluminescence signal. researchgate.net | K786-4469 suppresses lung colonization. researchgate.net |
| Histological Finding | Numerous metastatic nodules observed in lung sections. | Fewer and smaller metastatic nodules in lung sections. researchgate.net | Confirms inhibition of metastatic growth. researchgate.net |
Detailed Research Findings on Tumor Growth
While much of the specific research on K786-4469 has focused on its anti-metastatic properties, the broader strategy of inhibiting ANO1 has been shown to suppress primary tumor growth. plos.orgpnas.org Studies using genetic inhibition of ANO1, such as with shRNA, have demonstrated a significant reduction in tumor volume in xenograft models of lung cancer, breast cancer, head and neck squamous cell carcinoma (HNSCC), and ESCC. plos.orgpnas.org For instance, silencing ANO1 in lung cancer cells implanted in nude mice resulted in time-dependent inhibition of tumor growth. plos.org
Pharmacological inhibition of ANO1 has also been shown to decrease cell proliferation and viability in various cancer cell lines. pnas.orgmdpi.com Though detailed quantitative data on primary tumor volume reduction specifically by K786-4469 is part of ongoing research, the established role of ANO1 in promoting cell proliferation and tumor maintenance strongly suggests that K786-4469 would similarly inhibit primary tumor growth. pnas.org The inhibition of ANO1 is linked to the downregulation of critical signaling pathways like EGFR and CAMK, which are essential for the oncogenic activity in several cancers. pnas.org
Table 2: Effect of ANO1 Inhibition on Tumor Growth in Xenograft Models
Future Directions and Unanswered Questions in K786 4469 Research
Elucidating Potential Off-Target Modulations of K786-4469
A crucial aspect of preclinical drug development is the comprehensive characterization of a compound's selectivity and potential off-target effects. While K786-4469 has been identified as a promising ANO1 inhibitor, a thorough investigation into its interactions with other cellular targets is imperative. Small molecule inhibitors can sometimes exhibit off-target activities that may lead to unexpected biological effects or toxicities. nih.gov
Future research should focus on systematic screening of K786-4469 against a broad panel of kinases, ion channels, and receptors to identify any potential off-target binding. For instance, studies on other ANO1 inhibitors have highlighted the importance of assessing effects on intracellular calcium signaling. nih.gov The ANO1 inhibitor hemin, for example, was found to have potential off-target effects on intracellular calcium levels at higher concentrations. nih.gov Therefore, it is essential to determine if K786-4469 influences calcium homeostasis or other critical signaling pathways independent of its action on ANO1. Understanding the complete pharmacological profile of K786-4469 will be vital for predicting its safety and efficacy in a clinical setting.
Comprehensive Analysis of K786-4469 Selectivity Against Other Anoctamin Family Members
The anoctamin family consists of ten members (ANO1-ANO10) that share structural homology but may have distinct physiological functions. nih.govnih.gov While K786-4469 was developed as a specific inhibitor of ANO1, its selectivity against other anoctamin family members has not been extensively reported. Given the sequence similarity among these proteins, there is a possibility of cross-reactivity.
A comprehensive selectivity profiling of K786-4469 against all other nine anoctamin proteins is a critical next step. For example, ANO2, which shares significant homology with ANO1, is also a calcium-activated chloride channel. plos.org A highly selective inhibitor would be advantageous to minimize potential side effects arising from the inhibition of other anoctamins that may play important roles in normal physiological processes. The development of the potent and selective ANO1 inhibitor, Ani9, which has negligible effects on ANO2, serves as a benchmark for the level of selectivity that should be characterized for K786-4469. plos.orgresearchgate.net This detailed analysis will provide a clearer understanding of the inhibitor's mechanism of action and its potential for targeted therapy.
Further Characterization of the Immune Response in ANO1 Inhibition
Recent studies have suggested a role for ANO1 in modulating the tumor microenvironment and immune responses. nih.govresearchgate.net Overexpression of ANO1 may contribute to tumor immune evasion. frontiersin.orgnih.gov For instance, in gastrointestinal stromal tumors, ANO1 expression has been found to be negatively correlated with the presence of activated memory CD4+ T cells, suggesting that ANO1 may suppress anti-tumor immunity. frontiersin.orgnih.gov
Given these findings, it is crucial to investigate the impact of K786-4469 on the immune landscape within the tumor. Future studies should aim to characterize the changes in immune cell infiltration, such as T cells, macrophages, and dendritic cells, in tumors treated with K786-4469. Furthermore, elucidating the effect of K786-4469 on the production of cytokines and chemokines within the tumor microenvironment will provide valuable insights into its immunomodulatory properties. Understanding how ANO1 inhibition by K786-4469 affects the dialogue between cancer cells and immune cells could pave the way for novel combination therapies with immunomodulatory agents. nih.govnih.gov
Development of More Robust Preclinical Models for Translational Relevance
The successful translation of a promising therapeutic candidate from the laboratory to the clinic heavily relies on the use of appropriate preclinical models that accurately recapitulate the human disease. While initial studies on K786-4469 may have utilized established cancer cell lines, the development and use of more sophisticated and clinically relevant models are essential for its continued development.
For esophageal squamous cell carcinoma (ESCC), where ANO1 is frequently overexpressed, a range of preclinical models could be employed. nih.gov These include patient-derived xenograft (PDX) models, which better preserve the heterogeneity and architecture of the original tumor. mdpi.com Furthermore, the development of humanized mouse models, which possess a functional human immune system, would be invaluable for studying the immunomodulatory effects of K786-4469 discussed in the previous section. The use of three-dimensional (3D) organoid cultures derived from patient tumors can also provide a more physiologically relevant in vitro system for screening and mechanistic studies. mdpi.comfrontiersin.org Employing these advanced preclinical models will be critical for generating robust data to support the clinical translation of K786-4469.
Investigation of Synergistic Therapeutic Combinations with K786-4469
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and overcoming drug resistance. mdpi.comnih.gov The biological functions of ANO1 suggest several rational synergistic combinations for K786-4469. For instance, given the potential immunomodulatory role of ANO1 inhibition, combining K786-4469 with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, could enhance anti-tumor immune responses and lead to more durable clinical outcomes. researchgate.netnih.govnih.gov
Preclinical studies should be designed to explore the synergistic potential of K786-4469 with existing standard-of-care chemotherapies and targeted agents for relevant cancers. masseycancercenter.orgnih.gov For example, investigating combinations with drugs that target pathways known to be dysregulated in ESCC could be a promising avenue. veeva.com The table below outlines potential therapeutic agents that could be tested in combination with K786-4469. Rigorous preclinical evaluation of such combinations in the robust models described in the previous section will be necessary to identify the most effective therapeutic strategies for future clinical trials.
| Therapeutic Class | Potential Combination Agent | Rationale for Combination |
| Immune Checkpoint Inhibitors | Anti-PD-1/PD-L1 antibodies | To enhance anti-tumor immunity by overcoming immune suppression. |
| Chemotherapy | Cisplatin, Paclitaxel | Standard-of-care for many solid tumors; potential for synergistic cytotoxicity. |
| Targeted Therapy | EGFR inhibitors | To target other key oncogenic drivers in specific cancer types. |
| Other Ion Channel Modulators | To be determined | To explore synergistic effects by targeting related cellular processes. |
Q & A
Q. What is the molecular mechanism by which K786-4469 inhibits ANO1 and its downstream effects on cancer metastasis?
K786-4469 directly binds to ANO1, suppressing its chloride channel activity and disrupting ANO1-mediated cholesterol metabolism. Mechanistically, ANO1 interacts with JUN to repress transcription of CYP27A1, a cholesterol hydroxylase, leading to intracellular cholesterol accumulation and tumor microenvironment (TME) reprogramming via IL-1β/NF-κB/CCL1 signaling. This cascade promotes cancer cell invasion and metastasis in esophageal squamous cell carcinoma (ESCC) . Validation methods include:
- Molecular docking to confirm direct binding .
- CRISPR/Cas9 screening to identify ANO1 as a key metastasis driver .
- Cholesterol quantification assays (e.g., enzymatic colorimetry) to measure cellular cholesterol levels .
Q. What experimental models have validated the anti-metastatic effects of K786-4469?
- In vitro models :
Q. How does K786-4469 modulate cholesterol homeostasis in cancer cells?
K786-4469 inhibits ANO1-mediated suppression of the LXR pathway, restoring CYP27A1 transcription and reducing cholesterol accumulation. This disrupts lipid raft formation and downstream oncogenic signaling (e.g., IL-1β secretion). Key methodologies include:
- Transcriptomic profiling (RNA-seq) of primary vs. metastatic tumors .
- Western blot/qPCR to quantify CYP27A1 and LXR pathway components .
Advanced Research Questions
Q. What strategies are recommended to address contradictory data on ANO1 inhibitors’ selectivity and off-target effects?
- Comparative pharmacological profiling : Test K786-4469 alongside other ANO1 inhibitors (e.g., idebenone, luteolin) to assess specificity. Idebenone, for instance, blocks ANO1 without altering calcium signaling or CFTR activity, providing a selectivity benchmark .
- Calcium imaging : Confirm that K786-4469 does not interfere with intracellular calcium dynamics, a common off-target issue .
- CRISPR knockout controls : Use ANO1-deficient cell lines (e.g., A549) to isolate compound-specific effects .
Q. How can researchers optimize K786-4469’s structure for improved pharmacokinetics and efficacy?
- In silico SAR (structure-activity relationship) studies : Modify the 4-arylthiophene-3-carboxylic acid scaffold to enhance binding affinity or solubility .
- Preclinical ADMET assays : Evaluate metabolic stability (e.g., microsomal assays) and toxicity in rodent models .
- Co-crystallization studies : Resolve ANO1-K786-4469 complexes to guide rational design .
Q. What statistical frameworks are critical for analyzing K786-4469’s anti-cancer activity in complex datasets?
- Dose-response analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
- Multivariate regression : Assess confounding variables (e.g., cholesterol levels vs. migration rates) .
- Survival analysis : Apply Kaplan-Meier curves and Cox proportional hazards models to correlate ANO1 expression with patient outcomes .
Q. How can conflicting results between in vitro and in vivo efficacy of K786-4469 be reconciled?
- TME recapitulation : Use 3D organoid models or fibroblast co-cultures to mimic in vivo conditions .
- Pharmacodynamic monitoring : Measure intratumoral drug concentrations and ANO1 activity in real-time (e.g., chloride-sensitive dyes) .
- Paracrine signaling blockade : Combine K786-4469 with IL-1β/CCL1 inhibitors to validate TME-mediated effects .
Methodological Considerations
Q. What assays are recommended for validating ANO1 inhibition in live cells?
- Patch-clamp electrophysiology : Measure chloride current suppression in ANO1-overexpressing cells (e.g., FRT cells) .
- Fluorescent chloride indicators : Use SPQ or MQAE dyes for high-throughput screening .
Q. How should researchers standardize cholesterol quantification in K786-4469-treated cells?
- Enzymatic assays : Use cholesterol oxidase-based kits with standard curves (e.g., 0–200 µg/mL) .
- Lipid extraction : Apply chloroform-methanol protocols to isolate cellular cholesterol .
Data Interpretation and Limitations
Q. Why has K786-4469 not yet progressed to clinical trials despite promising preclinical data?
- Structural limitations : The compound requires optimization for bioavailability and toxicity .
- Unresolved TME interactions : Paracrine effects (e.g., fibroblast activation) may complicate monotherapy outcomes .
- Regulatory gaps : No GLP (Good Laboratory Practice) toxicology or IND-enabling studies are reported .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
